molecular formula C7H14N2O B2640887 2-(环戊基氨基)乙酰胺 CAS No. 192811-47-5

2-(环戊基氨基)乙酰胺

货号 B2640887
CAS 编号: 192811-47-5
分子量: 142.202
InChI 键: JTBBPRCNRPLJRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Cyclopentylamino)acetamide” is a chemical compound with the molecular formula C7H14N2O . It is used for research purposes . The hydrochloride form of this compound has a molecular weight of 178.66 .


Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which 2-(Cyclopentylamino)acetamide belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Cyclopentylamino)acetamide is represented by the InChI code: 1S/C7H14N2O.ClH/c8-7(10)5-9-6-3-1-2-4-6;/h6,9H,1-5H2,(H2,8,10);1H . The molecular weight of the compound is 142.2 .


Physical And Chemical Properties Analysis

2-(Cyclopentylamino)acetamide is a powder at room temperature . The predicted melting point is 96.80°C, and the predicted boiling point is approximately 299.1°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of n20D 1.50 .

科学研究应用

晶体和分子结构研究

与2-(环戊基氨基)乙酰胺类似的化合物的晶体和分子结构一直是研究的主题。例如,对2-(N-亚硝基甲基氨基)乙酰胺的结构进行了分析,揭示了对氢键和分子片层形成的见解 (Templeton、Templeton 和 Zalkin,1973)

药物化学中的作用机制

对乙酰氨基酚(一种与 2-(环戊基氨基)乙酰胺相关的化合物)作用机制的研究提供了有关此类化合物如何在分子水平上发挥作用的见解。乙酰氨基酚对环氧合酶酶的弱抑制作用值得注意,研究表明它可能作用于这些酶的一种尚未确定的形式 (Botting,2000)

环钯化反应

已经研究了苯胺和乙酰胺的环钯化,包括与 2-(环戊基氨基)乙酰胺相似的结构。这一过程对于创造在各种化学反应和潜在医药应用中具有价值的金属配合物至关重要 (Mossi、Klaus 和 Rys,1992)

转化和代谢研究

关于乙酰氨基酚转化为生物活性化合物的研究提供了有关 2-(环戊基氨基)乙酰胺类化合物如何在体内代谢的见解,有助于了解它们的药代动力学和动力学 (Högestätt 等人,2005)

合成和表征

合成和表征新的 2-(烷基氨基)乙酰胺的研究极大地促进了对 2-(环戊基氨基)乙酰胺等化合物的化学性质和潜在应用的理解。这些研究提供了对这类化合物的结构元素和反应性的见解 (Mancilla 等人,2003)

抗结核活性

2-(环戊基氨基)乙酰胺的一些衍生物在对抗结核病方面显示出有希望的结果。例如,对 2-(喹啉-4-氧基)乙酰胺的研究揭示了它们作为强效抗结核剂的潜力 (Borsoi 等人,2022)

二溴化反应

N-(2-炔基芳基)乙酰胺的二溴化反应,涉及与 2-(环戊基氨基)乙酰胺在结构上相关的化合物,已经研究了其在合成新化学实体中的潜力 (Qiu、Li、Ma 和 Zhou,2017)

环境分析中的灵敏度提高

2-(环戊基氨基)乙酰胺相关化合物已被探索作为分子探针,用于检测环境样品中的羰基化合物。这项研究对于环境监测和污染评估至关重要 (Houdier、Perrier、Defrancq 和 Legrand,2000)

新型抗癫痫药

2-(环戊基氨基)乙酰胺类似物已被研究其作为抗癫痫药的潜力。这些研究有助于开发新的癫痫和相关疾病药物 (Kenda 等人,2004)

杂环合成

2-(环戊基氨基)乙酰胺及其衍生物已被用于杂环合成,这是创造新药和材料的一个重要方面 (Gouda 等人,2015)

神经化学底物相互作用

莫达非尼(一种与 2-(环戊基氨基)乙酰胺相关的化合物)与多巴胺和去甲肾上腺素转运蛋白相互作用的研究提供了对类似化合物的神经化学作用的见解 (Madras 等人,2006)

DNA 损伤机制

对乙酰胺代谢物(与 2-(环戊基氨基)乙酰胺密切相关)诱导的 DNA 损伤机制的研究有助于理解致癌和相关疾病的分子基础 (Sakano、Oikawa、Hiraku 和 Kawanishi,2004)

抗炎应用

N-(2-羟基苯基)乙酰胺等与 2-(环戊基氨基)乙酰胺在结构上相关的化合物已显示出治疗炎症和相关疾病的潜力,这可能扩展到类似化合物 (Jawed、Shah、Jamall 和 Simjee,2010)

单胺转运蛋白选择性的结构元素

对 2-[(二苯甲基)亚磺酰]乙酰胺及其类似物的结构元素的研究提供了设计靶向单胺转运蛋白的药物的见解,这可能适用于 2-(环戊基氨基)乙酰胺等化合物 (Okunola-Bakare 等人,2014)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

2-(cyclopentylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)5-9-6-3-1-2-4-6/h6,9H,1-5H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBBPRCNRPLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)acetamide

Synthesis routes and methods I

Procedure details

By replacing the p-methylphenylglycine employed in Procedure 14, Step A by an equivalent quantity of cyclopentylglycine, there is obtained cyclopentylglycinamide. Substituting this cyclopentylglycinamide for that employed in Procedure 13 and following the methods described in Steps A and B of Procedure 13, there is obtained in Step A 2-hydroxy-3-cyclopentylpyrazine and in Step B 2-chloro-3-cyclopentylpyrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of spiro[isobenzofuran-1(3H),4'-piperidine](14 g) in dichloromethane (160 ml) triethylamine (11 ml) was added. After cooling to 10° C. a solution of chloroacetylchloride (8 ml) in dichloromethane (10 ml) was added dropwise during 20 minutes. The reaction mixture was finally allowed to reach room temperature. the mixture was subsequently filtered through silica gel (eluted with ethyl acetate/n-heptane 60:40) affording 12 g of the α-chloroacetamide derivative. A mixture of the thus obtained α-chloroacetamide derivative (1.4 g) and cyclopentylamine in MIBK (25 ml) was refluxed for 2 h. The solvent was evaporated in vacuo and the cyclopentylamino derivative was extracted from an alkaline (pH>9) aqueous solution with ethyl acetate. The organic phase was worked up as above yielding 2.0 g of the α-(cyclopentylamino)acetamide derivative as a visceous oil. To a solution of the α-(cyclopentylamino)acetamide derivative (2 g) in MIBK 1'-chloracetyl-spiro[isobenzofuran-1(3H),4'-piperidine] (1.4 g) and potassium carbonate (1 g) were added. The mixture was refluxed for 3 h. After cooling to room-temperature the mixture was filtered through silica gel (eluted with 4 % triethylamine in ethyl acetate. Evaporation of the solvents afforded 2.4 g of the diamide which was reduced with LiAlH4 as described in example 1. The title compound 3a crystallized from a mixture of ethanol and acetone (1:4). Yield 1.3 g, mp 258°-260° C. 1H NMR (DMSO-d6)δ1.50-2.45 (m,16 H), 3.25-3.80 (m,17 H), 5.05 (s,4 H), 7.10-7.40 (m,8 H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。